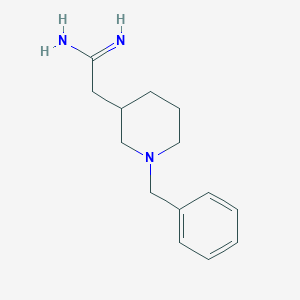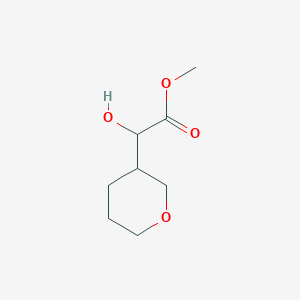
Methyl 2-hydroxy-2-(oxan-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an ester that can easily undergo hydrolysis to form methyl glycolate and 3-hydroxypropanoic acid. It is known for its applications in various fields of research, including analytical chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be synthesized through esterification reactions involving the appropriate alcohol and acid derivatives. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed using aqueous acid or base to yield methyl glycolate and 3-hydroxypropanoic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia, resulting in the formation of substituted derivatives.
Major Products: The major products formed from these reactions include methyl glycolate, 3-hydroxypropanoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-2-(oxan-3-yl)acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical intermediates and active ingredients.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be compared with other similar compounds such as methyl 2-hydroxy-2-(oxan-2-yl)acetate . While both compounds share similar structural features, their reactivity and applications may differ based on the position of the substituents on the oxan ring . Other similar compounds include various delta-lactones and esters that exhibit comparable chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2-(oxan-3-yl)acetate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
XMHIKLUHRGIIBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1CCCOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


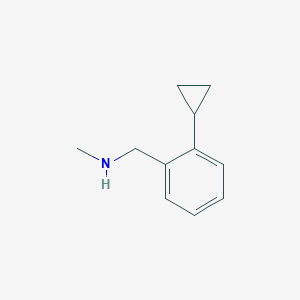

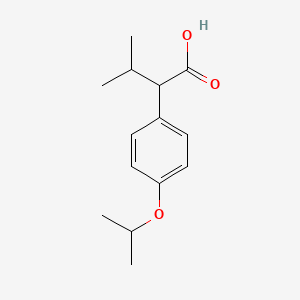
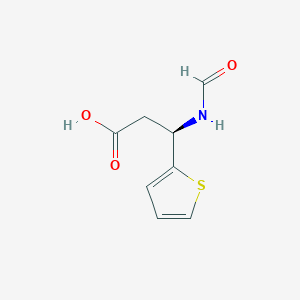
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)



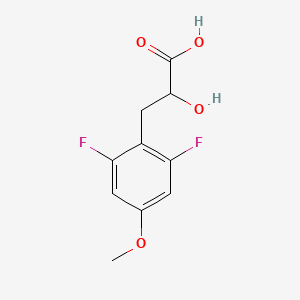
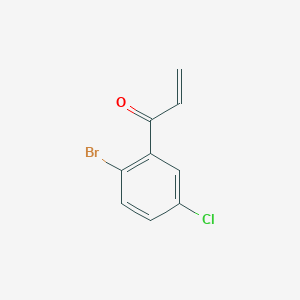
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)

![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
